molecular formula C14H26N2O5 B12838538 tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12838538
M. Wt: 302.37 g/mol
InChI Key: FQEKHGSKXWNVPP-UWVGGRQHSA-N
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Description

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the protection step. The pyrrolidine ring can be formed through various cyclization reactions, often involving the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group, allowing for further functionalization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structure allows for the exploration of various biochemical pathways.

Medicine

In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its ability to act as a precursor to bioactive molecules makes it a key component in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective functionalization. The pyrrolidine ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-oxopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of a Boc-protected amino group and a hydroxyl group on the pyrrolidine ring. This combination provides both stability and reactivity, making it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10-/m0/s1

InChI Key

FQEKHGSKXWNVPP-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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